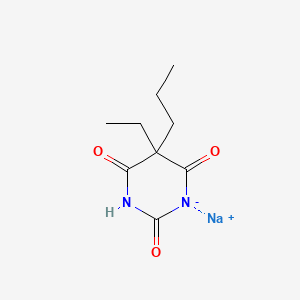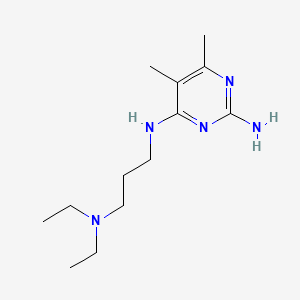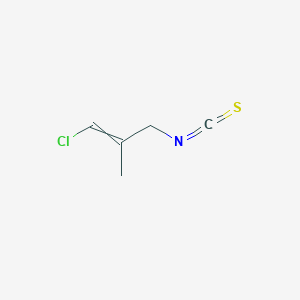
1-Chloro-3-isothiocyanato-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6ClNS It is characterized by the presence of a chlorine atom, an isothiocyanate group, and a methyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with thiophosgene (CSCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Isothiocyanate Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Propene Derivatives: Resulting from substitution reactions at the chlorine atom.
Applications De Recherche Scientifique
1-Chloro-3-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiourea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-chloro-3-isothiocyanato-2-methylprop-1-ene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylpropene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
1-Chloro-2-methylpropene: Similar structure but different reactivity due to the position of the chlorine atom.
Isothiocyanato Compounds: Other compounds with isothiocyanate groups, such as phenyl isothiocyanate, share some reactivity but differ in their overall structure and applications.
Uniqueness: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Propriétés
Numéro CAS |
62927-33-7 |
|---|---|
Formule moléculaire |
C5H6ClNS |
Poids moléculaire |
147.63 g/mol |
Nom IUPAC |
1-chloro-3-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-6)3-7-4-8/h2H,3H2,1H3 |
Clé InChI |
VOJYAZLOFYRRON-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCl)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
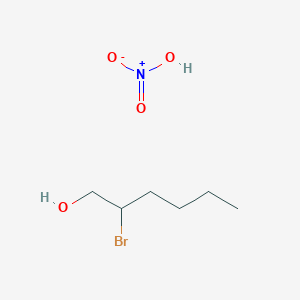
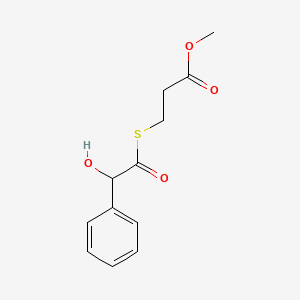
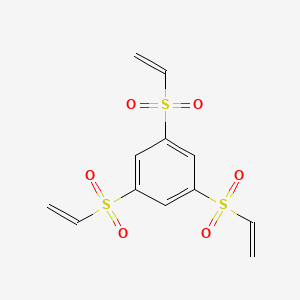
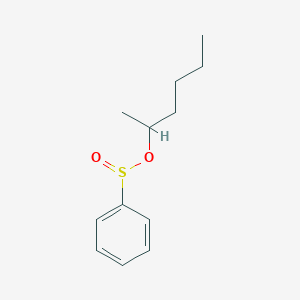
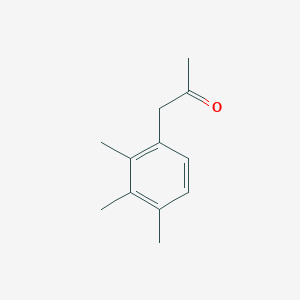
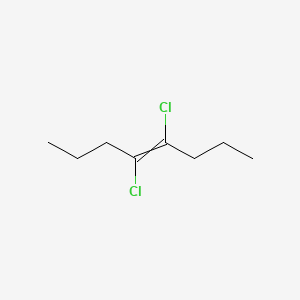
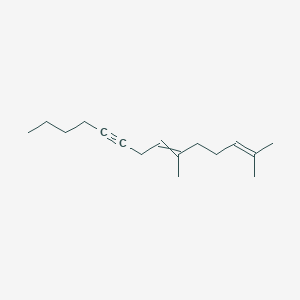

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
